molecular formula C23H15Br2NO2 B12048061 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate CAS No. 355421-58-8

4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate

Cat. No.: B12048061
CAS No.: 355421-58-8
M. Wt: 497.2 g/mol
InChI Key: WZSIBAIZRKZQFC-UHFFFAOYSA-N
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Description

4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles like amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
  • 4-Methylphenyl 6-fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylate
  • 4-Methylphenyl 6-iodo-2-(4-iodophenyl)-4-quinolinecarboxylate

Uniqueness

4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

CAS No.

355421-58-8

Molecular Formula

C23H15Br2NO2

Molecular Weight

497.2 g/mol

IUPAC Name

(4-methylphenyl) 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H15Br2NO2/c1-14-2-9-18(10-3-14)28-23(27)20-13-22(15-4-6-16(24)7-5-15)26-21-11-8-17(25)12-19(20)21/h2-13H,1H3

InChI Key

WZSIBAIZRKZQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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